4-Bromobenzaldehyde
Overview
Description
4-Bromobenzaldehyde, also known as para-bromobenzaldehyde, is an organobromine compound with the chemical formula C7H5BrO. It is one of the three isomers of bromobenzaldehyde, characterized by a bromine atom substituted at the para position of the benzaldehyde structure. This compound appears as a white solid with an almond-like odor and is primarily used in organic synthesis .
Mechanism of Action
Target of Action
4-Bromobenzaldehyde is an organobromine compound with the formula BrC6H4CHO . It displays reactivity characteristic of benzaldehyde and an aryl bromide
Mode of Action
This compound participates in various cross-coupling reactions due to the presence of the bromoaryl group . For instance, in a Suzuki coupling, it can react with other compounds . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Pharmacokinetics
Its physical properties such as its boiling point (255–258 °c) and melting point (57 °c) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Its reactivity and participation in various cross-coupling reactions suggest that it may have a range of effects at the molecular and cellular levels .
Action Environment
Its physical properties such as its boiling point and melting point suggest that temperature may play a role in its stability .
Biochemical Analysis
Biochemical Properties
It is known that 4-Bromobenzaldehyde participates in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Molecular Mechanism
Its participation in various cross-coupling reactions suggests that it may exert its effects at the molecular level through binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde can be synthesized in the laboratory through the oxidation of 4-bromotoluene. The process involves two main steps:
Bromination: The methyl group of 4-bromotoluene undergoes free radical bromination, resulting in the formation of 4-bromobenzal bromide.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also utilize alternative oxidizing agents and catalysts to optimize the reaction efficiency .
Chemical Reactions Analysis
4-Bromobenzaldehyde participates in various chemical reactions due to the presence of both the aldehyde and bromine functional groups. Some of the key reactions include:
Oxidation:
- This compound can be oxidized to 4-bromobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction:
- Reduction of this compound using reducing agents like sodium borohydride or lithium aluminum hydride results in the formation of 4-bromobenzyl alcohol.
Substitution:
- The bromine atom in this compound can undergo nucleophilic substitution reactions. For example, it can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids, palladium catalysts.
Major Products:
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Bromobenzyl alcohol.
Substitution: Biaryl compounds
Scientific Research Applications
4-Bromobenzaldehyde is widely utilized in scientific research due to its versatility and reactivity. Some of its key applications include:
Chemistry:
- It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs .
Biology:
- In biological research, this compound is used to study enzyme-catalyzed reactions and as a precursor for the synthesis of biologically active compounds .
Medicine:
- It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of intermediates for pharmaceuticals .
Industry:
Comparison with Similar Compounds
2-Bromobenzaldehyde: Bromine atom at the ortho position.
3-Bromobenzaldehyde: Bromine atom at the meta position.
Uniqueness:
Properties
IUPAC Name |
4-bromobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZBQLXDKPBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061534 | |
Record name | Benzaldehyde, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061534 | |
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Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-Bromobenzaldehyde | |
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CAS No. |
1122-91-4 | |
Record name | 4-Bromobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122914 | |
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Record name | 4-Bromobenzaldehyde | |
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Record name | Benzaldehyde, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzaldehyde, 4-bromo- | |
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Record name | 4-bromobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.060 | |
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Record name | 4-BROMOBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8VM24F65 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Bromobenzaldehyde?
A1: this compound has a molecular formula of C7H5BrO and a molecular weight of 185.03 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits characteristic spectroscopic peaks:
- IR: Strong carbonyl (C=O) stretching band around 1700 cm-1. []
- 1H NMR: Aldehydic proton singlet around 10 ppm, aromatic protons in the 7-8 ppm region. []
- 13C NMR: Carbonyl carbon around 190 ppm, aromatic carbons in the 120-140 ppm region. []
Q3: Is this compound compatible with common organic solvents?
A: Yes, this compound readily dissolves in typical organic solvents like tetrahydrofuran (THF), dichloromethane, chloroform, and toluene. [, , , , , ]
Q4: Can this compound act as a substrate in metal-catalyzed coupling reactions?
A: Absolutely, the bromine atom in this compound facilitates participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [, ] This allows the formation of various biaryl compounds, important building blocks for pharmaceuticals, agrochemicals, and materials.
Q5: What other reactions commonly utilize this compound?
A5: this compound serves as a versatile starting material for various reactions, including:
- Wittig Reactions: Reacts with phosphonium ylides to yield substituted styrenes. []
- Condensation Reactions: Condenses with amines to form Schiff bases, exhibiting potential biological activities. [, , ]
- Cyclization Reactions: Participates in the synthesis of heterocycles like imidazoles, triazoles, and tetrahydroisoquinolines. [, , ]
Q6: Have computational studies been conducted on this compound and its derivatives?
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure, optical properties, and reactivity of this compound derivatives. [, , ]
Q7: How does the bromine atom in this compound influence its reactivity and biological activity?
A: The electron-withdrawing bromine atom modulates the reactivity of the aldehyde group. This influences its participation in reactions like nucleophilic additions and metal-catalyzed couplings. In biological contexts, the bromine atom can impact the compound's binding affinity and activity at specific targets. [, ]
Q8: Has this compound been studied for its potential pharmacological activity?
A: While this compound itself is not widely explored for direct pharmacological applications, its derivatives, particularly semicarbazones, have shown promising results. For instance, the compound this compound N-(2,6-dimethylphenyl)semicarbazone (EGA) demonstrates inhibitory effects on the endosomal trafficking of various bacterial toxins and viruses. [, ]
Q9: What safety considerations should be taken when handling this compound?
A: As with all chemicals, standard laboratory safety practices apply. This compound should be handled with gloves and eye protection in a well-ventilated area. []
Q10: What is the environmental fate of this compound?
A: Limited data is available on the environmental degradation of this compound. [] It is recommended to dispose of the compound and its waste according to local regulations.
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